molecular formula C11H10BrClN2O B7647387 3-bromo-2-chloro-N-(1-cyanopropan-2-yl)benzamide

3-bromo-2-chloro-N-(1-cyanopropan-2-yl)benzamide

Cat. No. B7647387
M. Wt: 301.56 g/mol
InChI Key: ZGPUXXPKXXXMQL-UHFFFAOYSA-N
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Description

3-bromo-2-chloro-N-(1-cyanopropan-2-yl)benzamide is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry. It is a member of the benzamide family of compounds and has been found to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-N-(1-cyanopropan-2-yl)benzamide is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their DNA replication and cell division processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not have any significant adverse effects on human cells. It has also been found to have potential anticancer properties, although further research is needed to fully understand its mechanism of action in this regard.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-bromo-2-chloro-N-(1-cyanopropan-2-yl)benzamide is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antimicrobial agents. However, its limited solubility in water and other solvents can make it difficult to work with in the laboratory.

Future Directions

There are several future directions for research on 3-bromo-2-chloro-N-(1-cyanopropan-2-yl)benzamide. One area of interest is the development of new derivatives of the compound with improved solubility and bioactivity. Another potential direction is the investigation of its potential use as an antifungal agent. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the field of cancer research.

Synthesis Methods

The synthesis of 3-bromo-2-chloro-N-(1-cyanopropan-2-yl)benzamide involves the reaction of 3-bromo-2-chlorobenzoic acid with 2-amino-2-methylpropanenitrile in the presence of a suitable base. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

3-bromo-2-chloro-N-(1-cyanopropan-2-yl)benzamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

properties

IUPAC Name

3-bromo-2-chloro-N-(1-cyanopropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2O/c1-7(5-6-14)15-11(16)8-3-2-4-9(12)10(8)13/h2-4,7H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPUXXPKXXXMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)NC(=O)C1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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